N,N-Dimethyl-6-nitropyridin-2-amine
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Overview
Description
N,N-Dimethyl-6-nitropyridin-2-amine: is an organic compound with the molecular formula C7H9N3O2 . It is a derivative of pyridine, characterized by the presence of a nitro group at the 6-position and two methyl groups attached to the nitrogen atom at the 2-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-6-nitropyridin-2-amine typically involves the reaction of 2-bromo-5-nitropyridine with dimethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-6-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Major Products Formed:
Reduction: The major product is .
Substitution: The products vary depending on the substituent introduced, such as N,N-Dimethyl-6-methoxypyridin-2-amine .
Scientific Research Applications
N,N-Dimethyl-6-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and nucleic acids .
Comparison with Similar Compounds
- N,N-Dimethyl-3-nitropyridin-2-amine
- N,N-Dimethyl-5-nitropyridin-2-amine
- N,N-Dimethyl-4-nitropyridin-2-amine
Comparison: N,N-Dimethyl-6-nitropyridin-2-amine is unique due to the position of the nitro group at the 6-position, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different properties and applications, making it a valuable compound for specific research and industrial purposes .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N,N-dimethyl-6-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O2/c1-9(2)6-4-3-5-7(8-6)10(11)12/h3-5H,1-2H3 |
InChI Key |
OXGQEZZIWBXNLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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